molecular formula C12H17N3O4 B2827854 5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid CAS No. 1781427-83-5

5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B2827854
CAS No.: 1781427-83-5
M. Wt: 267.285
InChI Key: PNZQOYQFFIKBLM-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring fused with a tetrahydropyrrole ring. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines, due to its stability under a variety of conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Tetrahydropyrrole Ring: This step involves the cyclization of the intermediate compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can remove the Boc group.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced alcohol or amine derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stable Boc-protected amine allows for selective deprotection and further functionalization.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and protein modifications due to the presence of the pyrazole ring, which is a common pharmacophore.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability, allowing the compound to reach its target site before undergoing deprotection to release the active amine, which can then interact with the target.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the pyrazole ring.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the functional groups attached.

Uniqueness

5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. The presence of both the Boc-protected amine and the carboxylic acid groups allows for versatile functionalization, making it valuable in synthetic chemistry and drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-8(6-15)13-14(4)9(7)10(16)17/h5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZQOYQFFIKBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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